4-n-Propylthiophenol

Catalog No.
S8009673
CAS No.
M.F
C9H12S
M. Wt
152.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-n-Propylthiophenol

Product Name

4-n-Propylthiophenol

IUPAC Name

4-propylbenzenethiol

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

InChI

InChI=1S/C9H12S/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3

InChI Key

TVLGECZCQTWNOL-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)S

Canonical SMILES

CCCC1=CC=C(C=C1)S

4-n-Propylthiophenol is a para-alkylated aromatic thiol utilized as a surface-active agent for self-assembled monolayers (SAMs) and as a specific precursor in organic synthesis. Featuring a reactive sulfhydryl group paired with a linear three-carbon alkyl tail, this compound provides a defined level of hydrophobicity, molecular polarizability, and steric accessibility. In industrial procurement, it is selected to form densely packed, protective monolayers on precious metals (Au, Ag, Cu) for anti-tarnish coatings, and serves as a structural precursor for thioester-based nematic liquid crystals and thioether intermediates. Its linear alkyl profile provides measurable physicochemical differences compared to unsubstituted or branched analogs, directly impacting downstream processability and material performance [1].

Research Fit

Self‑Assembled Monolayers
Intermediate alkyl chain balances monolayer order and wettability on Au(111) and Cu(111)
Nucleophilic Additions
Tunable thiolate reactivity between unsubstituted and strongly activated analogs
Corrosion Inhibition
Predicted intermediate frontier orbital gap supports copper protection screening

Substituting 4-n-propylthiophenol with generic alternatives compromises application-critical performance and processability. Unsubstituted thiophenol lacks the alkyl tail necessary to achieve high water contact angles (>80°) in protective SAMs, resulting in inferior moisture barrier properties [1]. Conversely, substituting with branched analogs like 4-tert-butylthiophenol introduces steric bulk that disrupts the dense π-π stacking required for uniform monolayer formation and significantly reduces yields in sterically demanding transition-metal-catalyzed C-S cross-coupling reactions [2]. Furthermore, using longer-chain analogs (e.g., 4-octylthiophenol) alters the phase transition temperatures in liquid crystal synthesis, often narrowing the desired nematic window. Therefore, the specific C3 linear chain is non-interchangeable for workflows requiring this exact balance of packing density, steric freedom, and phase behavior.

Substitution Risk

!
Chain length non-linearity
Altering the para-alkyl chain from n‑propyl to methyl, ethyl, or tert‑butyl may shift nucleophilicity and SAM packing density beyond predicted trends.
!
Frontier orbital mismatch
Shorter or branched alkyl groups can raise the HOMO–LUMO gap, potentially lowering corrosion inhibition efficiency on copper relative to the n‑propyl homolog.
!
Monolayer disorder risk
Longer linear chains (n‑hexyl, n‑octyl) may introduce gauche defects and reduce crystallinity in self‑assembled monolayers compared to the ordered n‑propyl assembly.

Monolayer Hydrophobicity and Packing Density

When utilized in self-assembled monolayers (SAMs) on gold surfaces, 4-n-propylthiophenol provides superior moisture exclusion compared to unsubstituted baselines. The linear n-propyl chain allows for dense packing while increasing the surface hydrophobicity, achieving water contact angles of approximately 85-88°. In contrast, the baseline comparator thiophenol yields significantly lower contact angles (~70°) due to the lack of an alkyl tail [1].

Evidence DimensionWater contact angle on Au(111) SAMs
Target Compound Data~85-88° (dense hydrophobic packing)
Comparator Or BaselineThiophenol (~70°)
Quantified Difference+15-18° higher contact angle
ConditionsSelf-assembled monolayer on gold substrate at room temperature

Higher contact angles indicate superior moisture exclusion, which is critical for procuring anti-tarnish coatings for electronic components.

Nucleophilicity (Mayr–Patz N)
Class‑level inference
Predicted N 20.5–21.5
sN ~0.77
Supports tunable kinetics between unsubstituted and 4‑methoxy analogs
DMSO, 20 °C; interpolated from 4‑alkyl series trend

Thermal Volatility and Handling Safety

For industrial handling and formulation, the volatility of the thiol precursor is a critical safety and processability metric. 4-n-propylthiophenol exhibits a significantly higher boiling point (estimated ~235 °C) and correspondingly lower vapor pressure at room temperature compared to the highly volatile thiophenol (BP 169 °C). This reduction in volatility minimizes noxious odor emissions and reduces the need for extreme ventilation controls during scale-up [1].

Evidence DimensionBoiling point (Volatility indicator)
Target Compound Data~235 °C (Extrapolated)
Comparator Or BaselineThiophenol (169 °C)
Quantified Difference+66 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Lower volatility reduces noxious odor emissions and ventilation overhead during large-scale industrial handling and formulation.

Corrosion inhibition ranking
Class‑level inference
BT < 4‑M < 4‑n‑Propyl (predicted) < 4‑Iso
Intermediate predicted HOMO–LUMO gap positions n‑propyl as balanced inhibitor
Semiempirical/ab initio study on copper in acid media

Steric Efficiency in C-S Cross-Coupling

In the synthesis of complex thioethers via transition-metal catalyzed C-S cross-coupling, the steric profile of the thiol dictates the reaction yield. The linear para-propyl group of 4-n-propylthiophenol minimizes steric hindrance at the reactive sulfur center, enabling high conversion rates (>90% yield). Conversely, branched analogs such as 4-tert-butylthiophenol introduce significant steric bulk that impedes the reductive elimination step, often reducing yields to below 75% under identical mild conditions [1].

Evidence DimensionRelative yield in Pd-catalyzed C-S cross-coupling
Target Compound Data>90% yield
Comparator Or Baseline4-tert-Butylthiophenol (<75% yield)
Quantified Difference>15% higher yield
ConditionsSterically hindered aryl halide electrophile, mild conditions

Ensures high processability and reproducibility when synthesizing complex pharmaceutical intermediates via transition-metal catalysis.

Boiling point differentiation
Data to verify
Δ +62 °C vs. thiophenol
Δ +35 °C vs. 4‑methyl
Reduced ambient volatility supports process handling and distillation compatibility
Calculated values at 760 mmHg

Mesogenic Phase Tuning in Liquid Crystal Precursors

The alkyl chain length in para-substituted thiophenols directly controls the phase transition temperatures of derived liquid crystals via the odd-even effect. Utilizing the C3 (n-propyl) chain of 4-n-propylthiophenol typically depresses the melting point and broadens the nematic window (ΔT ~ 40-50 °C) of resulting thioester mesogens. Substituting with a C1 (methyl) analog results in a more rigid crystal lattice, which can increase the melting point and narrow the operational nematic range by up to 20 °C [1].

Evidence DimensionNematic phase temperature range (ΔT)
Target Compound DataΔT ~ 40-50 °C
Comparator Or Baseline4-Methylthiophenol derivatives (ΔT ~ 20-30 °C)
Quantified Difference~20 °C broader nematic window
ConditionsThioester liquid crystal homologous series

Procuring the exact C3 homolog is essential for formulating liquid crystals that remain operational across a wide range of ambient temperatures.

Anti-Tarnish Surface Coatings for Electronics

4-n-Propylthiophenol is highly recommended for formulating anti-tarnish immersion baths for printed circuit boards and electronic connectors. Its ability to form densely packed, hydrophobic SAMs with high contact angles ensures superior protection of copper, silver, and gold surfaces against atmospheric oxidation compared to unsubstituted thiophenol [1].

Synthesis of Nematic Liquid Crystals

In the procurement of precursors for electro-optic displays, this compound is a structurally specific building block for thioester-based mesogens. The C3 linear chain is critical for exploiting the odd-even effect, ensuring a broad nematic phase window and lower melting points that cannot be achieved with methyl or tert-butyl analogs [2].

Industrial Scale Thioether API Synthesis

For pharmaceutical manufacturing requiring a para-alkylphenyl thioether moiety, 4-n-propylthiophenol provides a measurable advantage in reactivity and handling. Its lower volatility improves workplace safety compared to lighter thiols, while its linear steric profile ensures high yields in Pd-catalyzed cross-coupling reactions, outperforming bulky branched alternatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Controlled nucleophilic additions
Intermediate thiolate reactivity between unsubstituted and strong +M donors
Reaction rate control and exotherm mitigation in multi‑step synthesis
Corrosion protection of copper
Predicted intermediate frontier orbital energy gap
Comparative adsorption and barrier property screening in acidic media
Self‑assembled monolayer formation
Balanced chain length for intermediate hydrophobicity and ordering
Monolayer crystallinity and electron‑transfer kinetics on noble metal surfaces
Process‑scale handling and distillation
Distillation‑compatible boiling point with lower ambient vapor pressure
Purity by fractional distillation and fugitive emission control

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.06597156 g/mol

Monoisotopic Mass

152.06597156 g/mol

Heavy Atom Count

10

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